molecular formula C10H14 B14481288 Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- CAS No. 67892-64-2

Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-

Cat. No.: B14481288
CAS No.: 67892-64-2
M. Wt: 134.22 g/mol
InChI Key: DXXZSRMJEPCEFS-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-2-ene, 6-ethenyl-2-methyl- is a bicyclic compound with a unique structure that includes a norbornene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method is the reaction of cyclopentadiene with a suitable alkene under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of diols or other oxygenated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
  • Bicyclo[2.2.1]hept-2-ene, 2-methyl-
  • Norbornene
  • Norbornadiene

Uniqueness

Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

CAS No.

67892-64-2

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

6-ethenyl-2-methylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H14/c1-3-9-5-8-4-7(2)10(9)6-8/h3-4,8-10H,1,5-6H2,2H3

InChI Key

DXXZSRMJEPCEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC(C1C2)C=C

Origin of Product

United States

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